(4-Hydroxyoxolan-3-yl)(phenyl)methanone
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Overview
Description
(4-Hydroxyoxolan-3-yl)(phenyl)methanone is an organic compound with a unique structure that combines a hydroxyoxolan ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyoxolan-3-yl)(phenyl)methanone typically involves the reaction of 4-hydroxyoxolan-3-one with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyoxolan-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of (4-oxolan-3-yl)(phenyl)methanone.
Reduction: Formation of (4-hydroxyoxolan-3-yl)(phenyl)methanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Hydroxyoxolan-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxyoxolan-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: Similar structure but with a hydroxyphenyl group instead of a hydroxyoxolan ring.
(4-Aminophenyl)(phenyl)methanone: Contains an amino group instead of a hydroxy group.
(4-Methoxyphenyl)(phenyl)methanone: Features a methoxy group in place of the hydroxy group.
Uniqueness
(4-Hydroxyoxolan-3-yl)(phenyl)methanone is unique due to the presence of the hydroxyoxolan ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.
Properties
CAS No. |
107317-70-4 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4-hydroxyoxolan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C11H12O3/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI Key |
GEQNQPZMPNJJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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